molecular formula C11H11Cl2NO2 B4999591 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene

1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene

Cat. No.: B4999591
M. Wt: 260.11 g/mol
InChI Key: XKKUBJIEUFUNCK-UHFFFAOYSA-N
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Description

1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to a methyl-2-nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene typically involves the reaction of 2,2-dichlorocyclopropylmethyl chloride with 4-methyl-2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The dichlorocyclopropyl group may interact with hydrophobic pockets in proteins, while the nitro group may participate in redox reactions or form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2-dichlorocyclopropyl)methyl]-4-methylbenzene
  • 1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene
  • 1-[(2,2-dichlorocyclopropyl)methyl]-2-methylbenzimidazole

Uniqueness

1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene is unique due to the presence of both a dichlorocyclopropyl group and a nitro group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c1-7-2-3-8(10(4-7)14(15)16)5-9-6-11(9,12)13/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKUBJIEUFUNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2CC2(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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